molecular formula C27H21Br3 B1600719 1,3,5-Tris[4-(bromomethyl)phenyl]benzene CAS No. 42837-44-5

1,3,5-Tris[4-(bromomethyl)phenyl]benzene

Cat. No.: B1600719
CAS No.: 42837-44-5
M. Wt: 585.2 g/mol
InChI Key: OMSHYLJZYDPPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer . It can be used in the formation of covalent aromatic frameworks (COF) . TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .


Synthesis Analysis

A size-controlled one-pot synthesis of redox-active organic nanoparticles consisting of viologen units via precise temperature control afforded by the use of microwave heating has been reported . A DMF solution of 4,4′-bipyridine and 1,3,5-tris(bromomethyl)benzene (TBMB) corresponding to monomers and ethyl bromide corresponding to a terminator was subjected to microwave heating .


Molecular Structure Analysis

The empirical formula of TBB is C24H15Br3 . Its molecular weight is 543.09 . The SMILES string representation is Brc1ccc(cc1)-c2cc(cc(c2)-c3ccc(Br)cc3)-c4ccc(Br)cc4 .


Chemical Reactions Analysis

In a reported synthesis, 4,4′-bipyridine primarily reacts with TBMB, leading to an increase in molecular weight . A termination reaction with ethyl bromide occurs due to the increase in temperature to 150°C .


Physical and Chemical Properties Analysis

TBB is a solid with a melting point of 261-265 °C . It has a molecular weight of 543.09 .

Scientific Research Applications

  • Sensing and Capture of Picric Acid :

    • 1,3,5-Tris(4′-(N,N-dimethylamino)phenyl)benzene, a derivative, acts as a fluorescent chemo-sensor for picric acid, showing highly selective and remarkable fluorescence quenching. This indicates its potential application in the detection of explosives and hazardous materials (Vishnoi et al., 2015).
  • Catalysis in Organic Synthesis :

    • 1,3,5-Tris(hydrogensulfato) benzene (THSB), another derivative, has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). It offers advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
  • Crystal Structure Investigation :

    • Studies on the crystal structure of derivatives such as 1,3,5-tris[4-(phenylethynyl)phenyl]benzene provide insights into their molecular arrangements, potentially useful for material science and engineering applications (Lindeman et al., 1994).
  • Development of Porous Materials :

    • Research on 1,3,5-tris(4-phosphonophenyl)benzene led to the creation of a zirconium phosphonate with a honeycomb-like structure, showing significant thermal stability and hydrolysis resistance. This could have implications for developing robust materials (Taddei et al., 2014).
  • Detection of Nitroaromatic Explosives :

    • Covalent-organic polymers synthesized from 1,3,5-tris(4-bromophenyl)benzene derivatives demonstrated fast responses and high sensitivity to nitroaromatic explosives. This showcases their potential in security and environmental monitoring (Xiang & Cao, 2012).
  • Luminescent Properties for Electronic Applications :

    • Syntheses of new 1
    ,3,5-tris-styryl-benzene compounds have led to the development of materials with tunable photo- and electroluminescent properties, relevant for applications in optoelectronics and display technologies .
  • Electroluminescent Devices :

    • Novel blue luminescent star-shaped compounds based on 1,3,5-triazine and 1,3,5-trisubstituted benzene have been synthesized, showing potential for use in blue light-emitting devices (Pang et al., 2002).
  • Supramolecular Chemistry :

    • The development of benzene-1,3,5-tri-p-phenylphosphonic acid as a novel building block in supramolecular chemistry opens doors to new materials and molecular architectures, which could have implications in various fields including drug delivery and nanotechnology (Beckmann et al., 2008).
  • Functional Polymers :

    • A branched poly(phenylene ethylene) with bromomethyl groups synthesized from 1,3,5-tris(bromomethyl)benzene derivatives suggests potential in creating functionalized polymers with enhanced processability, important for materials science and engineering (Kobayashi et al., 2012).
  • Molecular Glasses and Phase Transitions :

    • Research on novel π-electron starburst molecules like 1,3,5-tris(phenyl-2-thienylamino)benzene and its derivatives has revealed their ability to form amorphous molecular glasses, which could be significant in developing new materials for electronic applications (Ueta et al., 1994).

Safety and Hazards

TBB has hazard statements H318 - H413 . It has precautionary statements P280 - P305 + P351 + P338 . It is classified as Aquatic Chronic 4 - Eye Dam. 1 .

Future Directions

TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) is a halogenated aromatic monomer . It is primarily used in the formation of covalent aromatic frameworks (COFs) . The primary targets of TBB are the organic pollutants that these COFs are designed to adsorb .

Mode of Action

TBB interacts with its targets through the process of adsorption . The bromomethyl groups on the phenyl rings of TBB provide sites for cross-linking, allowing the formation of porous structures in the COFs . These porous structures then capture and hold organic pollutants, effectively removing them from the environment .

Biochemical Pathways

The compound’s primary function is in the formation of cofs, which are used to treat organic pollutants . Therefore, it can be inferred that TBB indirectly affects biochemical pathways by removing pollutants that could otherwise interfere with these pathways.

Pharmacokinetics

Given its use in the formation of cofs, it can be inferred that tbb has good stability and reactivity, which allow it to form the desired porous structures .

Result of Action

The primary result of TBB’s action is the formation of COFs with the ability to adsorb organic pollutants . This leads to the removal of these pollutants from the environment, which can have beneficial effects at the molecular and cellular levels by reducing exposure to harmful substances .

Action Environment

The efficacy and stability of TBB are influenced by environmental factors such as temperature and the presence of other chemicals . For example, the formation of COFs requires specific reaction conditions . Additionally, the ability of the resulting COFs to adsorb pollutants can be affected by the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

1,3,5-Tris[4-(bromomethyl)phenyl]benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with enzymes and proteins that facilitate cross-linking and polymerization processes. For instance, it can be used to synthesize ligands and dendrimeric monomers, which are essential in various biochemical applications . The nature of these interactions often involves the formation of stable covalent bonds between the bromomethyl groups and nucleophilic sites on the biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound may alter gene expression by binding to DNA or transcription factors, thereby modulating the transcriptional activity of certain genes. Its impact on cellular metabolism includes potential changes in metabolic flux and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can undergo nucleophilic substitution reactions, where the bromomethyl groups are replaced by nucleophiles such as amino or hydroxyl groups on proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by binding to DNA or transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Degradation of this compound can lead to the formation of by-products that may have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Toxic or adverse effects, such as cellular toxicity or organ damage, can occur at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways involving nucleophilic substitution and oxidation reactions . The presence of bromomethyl groups allows for specific interactions with enzymes that catalyze these reactions, leading to changes in metabolic flux and the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . The activity and function of this compound are influenced by its subcellular localization, which can affect its ability to interact with target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSHYLJZYDPPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494683
Record name 1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42837-44-5
Record name 1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Reactant of Route 2
1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Reactant of Route 3
1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris[4-(bromomethyl)phenyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.